molecular formula C15H20O3 B13062550 Ethyl 2-(3-(3-methoxyphenyl)cyclobutyl)acetate

Ethyl 2-(3-(3-methoxyphenyl)cyclobutyl)acetate

Cat. No.: B13062550
M. Wt: 248.32 g/mol
InChI Key: HRYMJQFGNQNMNE-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(3-methoxyphenyl)cyclobutyl)acetate is an organic compound with the molecular formula C15H20O3 and a molecular weight of 248.32 g/mol . This compound is characterized by the presence of a cyclobutyl ring substituted with a methoxyphenyl group and an ethyl acetate moiety. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-(3-methoxyphenyl)cyclobutyl)acetate typically involves the cyclization of appropriate precursors followed by esterification. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired purity, yield, and cost-effectiveness. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-(3-methoxyphenyl)cyclobutyl)acetate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted esters or ethers.

Scientific Research Applications

Ethyl 2-(3-(3-methoxyphenyl)cyclobutyl)acetate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 2-(3-(3-methoxyphenyl)cyclobutyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full range of effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(3-(3-methoxyphenyl)cyclobutyl)acetate is unique due to its combination of a cyclobutyl ring and a methoxyphenyl group, which imparts distinct reactivity and stability. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

ethyl 2-[3-(3-methoxyphenyl)cyclobutyl]acetate

InChI

InChI=1S/C15H20O3/c1-3-18-15(16)9-11-7-13(8-11)12-5-4-6-14(10-12)17-2/h4-6,10-11,13H,3,7-9H2,1-2H3

InChI Key

HRYMJQFGNQNMNE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CC(C1)C2=CC(=CC=C2)OC

Origin of Product

United States

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